methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the reaction of methyl 4-hydroxy-3-methoxybenzoate with potassium carbonate in acetone, followed by the addition of methyl bromoacetate. The reaction is carried out at 65°C for 24 hours, and the product is isolated by extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
- Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate
Uniqueness
METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is unique due to its indeno[1,2-b]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H21NO6 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H21NO6/c1-13-19(24(28)30-3)20(14-8-10-15(11-9-14)31-12-18(26)29-2)21-22(25-13)16-6-4-5-7-17(16)23(21)27/h4-11,20,25H,12H2,1-3H3 |
InChI Key |
RTBNVSKSDOAVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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